1-Bromodec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromodec-1-yne is an organic compound with the molecular formula C₁₀H₁₇Br. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromodec-1-yne can be synthesized through several methods. One common approach involves the elimination reaction of dihalides. For example, starting with 1,2-dibromodecane, treatment with a strong base like potassium hydroxide in ethanol can yield this compound . Another method involves the use of acetylene and suitable alkyl halides .
Chemical Reactions Analysis
1-Bromodec-1-yne undergoes various chemical reactions, including:
Addition Reactions: It reacts with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, strong bases like sodium amide, and various catalysts.
Scientific Research Applications
1-Bromodec-1-yne is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromodec-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond and the bromine atom. The triple bond makes it a good candidate for addition reactions, while the bromine atom can participate in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Bromodec-1-yne can be compared with other similar compounds such as:
1-Decyne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromodec-1-ene: Contains a double bond instead of a triple bond, leading to different reactivity patterns
These comparisons highlight the unique reactivity of this compound due to the presence of both the triple bond and the bromine atom.
Properties
IUPAC Name |
1-bromodec-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUVYZGQPPERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450480 |
Source
|
Record name | 1-Decyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58193-44-5 |
Source
|
Record name | 1-Decyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.